Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium
Overview
Description
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, also known as vanadyl phthalocyanine, is a coordination compound with the empirical formula C32H16N8OV. This compound is a member of the phthalocyanine family, which are macrocyclic compounds with extensive conjugation. Vanadyl phthalocyanine is known for its vibrant blue color and is used in various applications due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanadyl phthalocyanine can be synthesized through several methods. One common method involves the reaction of vanadium(IV) oxide sulfate with phthalonitrile in the presence of a suitable solvent such as quinoline. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of vanadyl phthalocyanine .
Industrial Production Methods
In industrial settings, the production of vanadyl phthalocyanine often involves the use of high-temperature and high-pressure conditions to ensure a high yield and purity of the product. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in powder form .
Chemical Reactions Analysis
Types of Reactions
Vanadyl phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligand environment around the vanadium center can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of vanadium(V) species, while reduction can yield vanadium(III) species .
Scientific Research Applications
Vanadyl phthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Research is ongoing into its use as an imaging agent in medical diagnostics.
Mechanism of Action
The mechanism by which vanadyl phthalocyanine exerts its effects is primarily through its ability to participate in electron transfer reactions. The vanadium center can undergo changes in oxidation state, facilitating various redox processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Vanadyl phthalocyanine can be compared with other phthalocyanine compounds such as:
Copper phthalocyanine: Known for its use in dyes and pigments.
Zinc phthalocyanine: Used in photodynamic therapy and as a photosensitizer.
Iron phthalocyanine: Employed as a catalyst in various chemical reactions.
Vanadyl phthalocyanine is unique due to the presence of the vanadium center, which imparts distinct electronic properties and reactivity compared to other metal phthalocyanines .
Properties
IUPAC Name |
2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZZLAGRKZIJJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N8OV | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904283 | |
Record name | Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13930-88-6 | |
Record name | Vanadyl phthalocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13930-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanadium, oxo(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013930886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanadium, oxo[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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